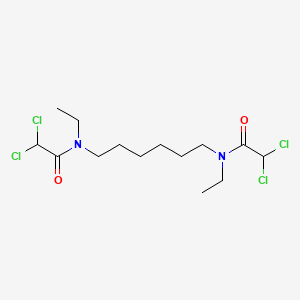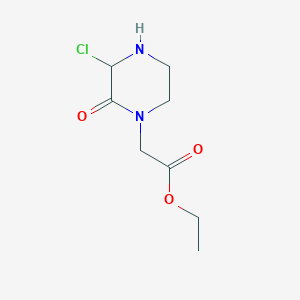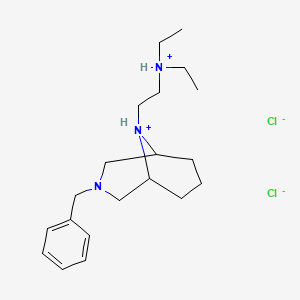
N,N'-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is a synthetic compound with the molecular formula C38H76N2O4. It is known for its unique structure, which includes two long hydrocarbon chains and hydroxyl groups. This compound is often used in industrial applications due to its stability and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) can be synthesized through a multi-step process involving the reaction of ethylenediamine with 12-hydroxyoctadecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The product is then purified and tested for quality before being used in various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the amide groups can produce amines .
Aplicaciones Científicas De Investigación
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Hexane-1,6-diylbis(12-hydroxyoctadecanamide)
- N,N’-[1,3-Phenylenebis(methylene)]bis(12-hydroxyoctadecanamide)
- Reaction mass of N,N’-ethane-1,2-diylbis(hexanamide) and 12-hydroxy-N-[2-[(1-oxyhexyl)amino]ethyl]octadecanamide
Uniqueness
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is unique due to its specific molecular structure, which includes two long hydrocarbon chains and hydroxyl groups. This structure provides the compound with distinct physical and chemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
38162-95-7 |
|---|---|
Fórmula molecular |
C38H76N2O4 |
Peso molecular |
625.0 g/mol |
Nombre IUPAC |
18-hydroxy-N-[2-(18-hydroxyoctadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C38H76N2O4/c41-35-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-37(43)39-33-34-40-38(44)32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-36-42/h41-42H,1-36H2,(H,39,43)(H,40,44) |
Clave InChI |
IEIBGVWGAHWHMM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCO)CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)







